2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide
Description
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core substituted with a methyl group at the 4-position and an ethylthio (-S-C₂H₅) moiety on the benzamide ring. This structural framework is associated with diverse pharmacological and physicochemical properties, depending on substituent variations.
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-3-21-13-9-5-4-8-12(13)16(20)19-17-18-15-11(2)7-6-10-14(15)22-17/h4-10H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJIBOLIZZHQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group can be introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group on the benzothiazole ring.
Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with a benzoyl chloride derivative to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme mechanisms and receptor interactions.
Medicine: As a potential therapeutic agent for the treatment of neurodegenerative disorders, cancer, and infectious diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, benzothiazole derivatives have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, which may have therapeutic effects in conditions such as depression and Parkinson’s disease .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Benzamide Ring
- Ethylthio vs. Chloro and methyl substituents, in contrast, alter electronic properties (e.g., chloro’s electron-withdrawing effect) without significantly affecting solubility.
Nitro vs. Ethylthio :
Nitazoxanide (2-acetyloxy-N-(5-nitrothiazol-2-yl)benzamide) features a nitro group on the thiazole ring and an acetyloxy substituent on the benzamide. The nitro group enhances redox activity (critical for antiparasitic action), whereas the ethylthio group may confer different metabolic stability.
Modifications on the Benzo[d]thiazole Ring
- 4-Methyl vs. 6-Amino/6-Nitro: N-(6-aminobenzo[d]thiazol-2-yl)benzamide and its nitro analog exhibit distinct electronic profiles.
Heterocyclic Hybrid Systems
- Triazolo-Thiadiazole-Benzamide Hybrids :
Compounds like N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide incorporate fused heterocycles, expanding π-π stacking interactions for antibacterial activity. The target compound’s simpler structure may prioritize pharmacokinetics over broad-spectrum activity.
Physicochemical Properties and Spectral Data Comparison
- Key Observations: Ethylthio groups typically show δ 1.2–1.4 ppm for -CH₂CH₃ in ¹H NMR, distinguishing them from methyl or chloro substituents. Amide C=O stretches (~1650 cm⁻¹) are consistent across analogs, while substituents like nitro or amino alter electronic environments, shifting aromatic proton signals .
Biological Activity
2-(Ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include an ethylthio group and a benzamide moiety. These characteristics contribute to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.36 g/mol. The compound's structure facilitates various interactions with biological systems, making it a candidate for therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that benzothiazole derivatives, including this compound, can induce apoptosis in cancer cells. For instance, a related study on benzothiazole derivatives demonstrated that compounds could activate procaspase-3 to caspase-3, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7 .
Table 1: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 5.2 | Procaspase-3 activation |
| 8k | MCF-7 | 6.6 | Procaspase-3 activation |
The presence of the benzothiazole moiety is crucial for the anticancer activity, as it enhances selectivity and potency against cancer cells compared to other structural analogs .
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structural features have been evaluated for their antimicrobial efficacy. Research on novel benzamides has indicated good fungicidal activities against various fungal strains, suggesting that the ethylthio group may enhance the compound's interaction with microbial targets .
Mechanistic Insights
The mechanism of action for the anticancer activity of this compound likely involves:
- Activation of Apoptotic Pathways : As evidenced by procaspase-3 activation studies, leading to programmed cell death in cancer cells.
- Interaction with Biological Targets : Molecular docking studies suggest that this compound can effectively bind to enzymes and receptors, modulating biological pathways critical for cell survival and proliferation.
Case Studies and Research Findings
- In Vitro Studies : A study focusing on the apoptotic effects of related benzothiazole derivatives revealed that treatment with these compounds resulted in a significant increase in apoptotic cell populations in a dose-dependent manner .
- Fungal Inhibition : A series of benzamide derivatives were synthesized and tested against fungal strains such as Botrytis cinerea, showing promising antifungal activity that outperformed standard treatments at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
